5,7-Dimethoxychroman-4-one

概要

説明

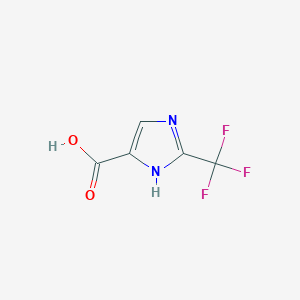

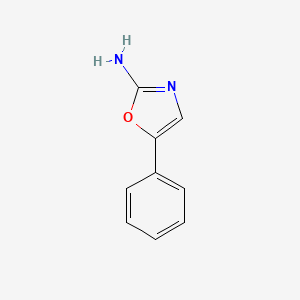

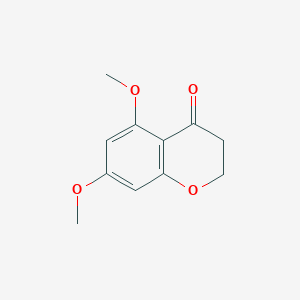

5,7-Dimethoxychroman-4-one (CAS No. 54107-66-3) is a naturally occurring flavonoid in plants that displays potent antioxidant and anti-inflammatory properties. It has a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol .

Synthesis Analysis

The synthesis of 5,7-Dimethoxychroman-4-one has been reported in the literature. For instance, a stirred solution of 3-(3,5-dimethoxyphenoxy)propanoic acid in PPA was heated at 100°C for 2 hours. The reaction mixture was then cooled to room temperature, poured into ice-cold water, and extracted with EtOAc. The combined organic layers were washed with a saturated Na2003 solution, brine, and then dried over sodium sulfate. This process yielded the title compound as an off-white solid .

Molecular Structure Analysis

The molecular structure of 5,7-Dimethoxychroman-4-one can be analyzed using various software programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

Chemical Reactions Analysis

5,7-Dimethoxychroman-4-one does not react with ethoxymethyl chloride under the same conditions as 7-hydroxy- and 7-methoxy-chroman-4-ones .

Physical And Chemical Properties Analysis

5,7-Dimethoxychroman-4-one has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate. It is an inhibitor of CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.63 cm/s. It has a lipophilicity Log Po/w (iLOGP) of 2.19. Its water solubility is 1.56 mg/ml or 0.00747 mol/l, classifying it as soluble .

科学的研究の応用

Alzheimer’s Disease Research

“5,7-Dimethoxychroman-4-one” has been studied for its potential in Alzheimer’s disease research. A small flavanol compound related to it, ZGM1, was found to promote the aggregation of Aβ monomers, leading to a form of assembly that reduced toxic Aβ oligomers .

Antidiabetic Activity

Chroman-4-one derivatives have shown promise in antidiabetic effects by inhibiting enzymes like DGAT, PTP1B, and α-glucosidase .

Cosmetic Applications

These compounds have also been used in cosmetic preparations for skin and hair care, addressing defects such as inflammation and aiding in the wound healing process .

Medicinal Chemistry

The chroman-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block in a large class of medicinal compounds with various biological activities .

Synthesis of Natural Homoisoflavonoids

“5,7-Dimethoxychroman-4-one” is involved in the synthesis of natural homoisoflavonoids, which have their own set of medicinal properties .

作用機序

Target of Action

5,7-Dimethoxychroman-4-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chromanone and its derivatives have been associated with diverse biological activities . .

Mode of Action

Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . The specific interactions of 5,7-Dimethoxychroman-4-one with its targets that lead to these effects are currently unknown and may be a subject of future research.

Biochemical Pathways

Chromanone derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

Its Log Kp (skin permeation) is -6.63 cm/s . The compound has a Log Po/w (iLOGP) of 2.19, indicating moderate lipophilicity . These properties suggest that 5,7-Dimethoxychroman-4-one may have good bioavailability.

Result of Action

Chromanone derivatives have been associated with various biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . The specific effects of 5,7-Dimethoxychroman-4-one at the molecular and cellular level may be a subject of future research.

Safety and Hazards

特性

IUPAC Name |

5,7-dimethoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDATLYQNQGRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CCO2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509595 | |

| Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethoxychroman-4-one | |

CAS RN |

54107-66-3 | |

| Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5,7-Dimethoxychroman-4-one in organic synthesis?

A1: 5,7-Dimethoxychroman-4-one serves as a valuable starting material for synthesizing more complex molecules, particularly isoflavanones and isoflavones. This compound's structure, featuring a chroman-4-one core with methoxy substituents, allows for selective chemical modifications. For example, arylation reactions using aryllead (IV) triacetates can introduce various aryl groups at specific positions [, ]. Subsequent deallyloxycarbonylation reactions can then afford the desired isoflavanones or isoflavones.

Q2: Can you provide an example of 5,7-Dimethoxychroman-4-one's use in synthesizing natural products?

A2: Researchers successfully employed 5,7-Dimethoxychroman-4-one in the synthesis of (±)-3-(4-methoxybenzyl)-5,7-dimethoxychroman-4-one, also known as (±)-di-O-methyldihydroeucomin []. This compound, a homoisoflavonoid, exhibits notable cytotoxic activity against the AGS cell line.

Q3: What other biologically active compounds can be derived from 5,7-Dimethoxychroman-4-one?

A3: Beyond homoisoflavonoids, 5,7-Dimethoxychroman-4-one acts as a precursor for synthesizing various other bioactive molecules. One notable example is 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychroman-4-one, identified in the extracts of Rhodiola rosea callus, cell suspension, and root cultures []. This plant is renowned for its medicinal properties, and the presence of this specific compound contributes to the extracts' potential antitumor, antimicrobial, and antioxidant effects.

Q4: Are there any studies exploring the structure-activity relationship of compounds derived from 5,7-Dimethoxychroman-4-one?

A4: Research on homoisoflavonoids derived from Scilla persica provides insights into the structure-activity relationship []. Notably, the presence and position of hydroxyl and methoxy groups on the benzylidene and chroman-4-one moieties significantly influence the cytotoxic activity against the AGS cell line.

Q5: What analytical techniques are typically used to characterize 5,7-Dimethoxychroman-4-one and its derivatives?

A5: Researchers utilize a combination of spectroscopic techniques to characterize these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, helps elucidate the structures and determine the relative configuration of the compounds [, ]. High-resolution mass spectrometry (HRMS) techniques, such as HRFAB-MS, are employed to confirm the molecular formulas and identify key structural fragments [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。